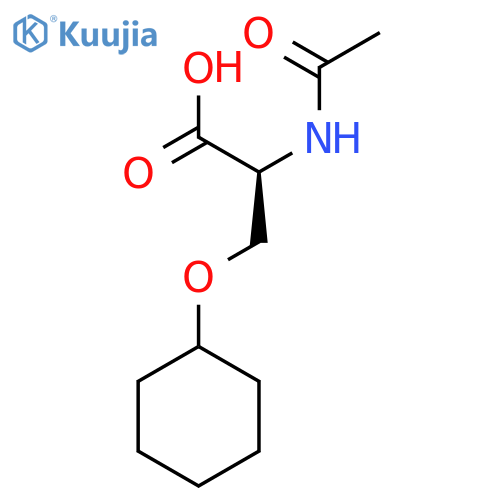Cas no 1508087-07-7 ((2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid)

1508087-07-7 structure
商品名:(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid
(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28275352
- 1508087-07-7
- (2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid
-
- インチ: 1S/C11H19NO4/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h9-10H,2-7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1
- InChIKey: MPTKGJCHPMCKCQ-JTQLQIEISA-N
- ほほえんだ: O(C[C@@H](C(=O)O)NC(C)=O)C1CCCCC1
計算された属性
- せいみつぶんしりょう: 229.13140809g/mol
- どういたいしつりょう: 229.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28275352-2.5g |
(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid |
1508087-07-7 | 95.0% | 2.5g |
$3809.0 | 2025-03-19 | |
| Enamine | EN300-28275352-0.05g |
(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid |
1508087-07-7 | 95.0% | 0.05g |
$1632.0 | 2025-03-19 | |
| Enamine | EN300-28275352-1.0g |
(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid |
1508087-07-7 | 95.0% | 1.0g |
$1944.0 | 2025-03-19 | |
| Enamine | EN300-28275352-10g |
(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid |
1508087-07-7 | 10g |
$8357.0 | 2023-09-09 | ||
| Enamine | EN300-28275352-0.25g |
(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid |
1508087-07-7 | 95.0% | 0.25g |
$1789.0 | 2025-03-19 | |
| Enamine | EN300-28275352-0.5g |
(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid |
1508087-07-7 | 95.0% | 0.5g |
$1866.0 | 2025-03-19 | |
| Enamine | EN300-28275352-5.0g |
(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid |
1508087-07-7 | 95.0% | 5.0g |
$5635.0 | 2025-03-19 | |
| Enamine | EN300-28275352-5g |
(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid |
1508087-07-7 | 5g |
$5635.0 | 2023-09-09 | ||
| Enamine | EN300-28275352-1g |
(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid |
1508087-07-7 | 1g |
$1944.0 | 2023-09-09 | ||
| Enamine | EN300-28275352-0.1g |
(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid |
1508087-07-7 | 95.0% | 0.1g |
$1711.0 | 2025-03-19 |
(2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid 関連文献
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
1508087-07-7 ((2S)-3-(cyclohexyloxy)-2-acetamidopropanoic acid) 関連製品
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
